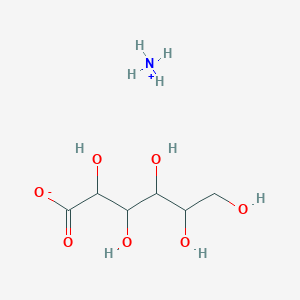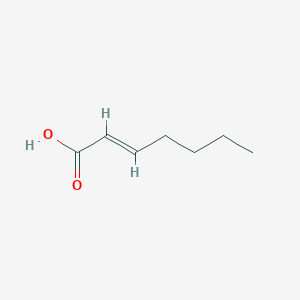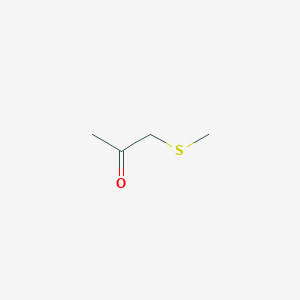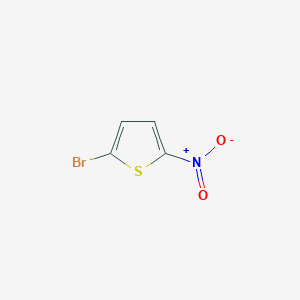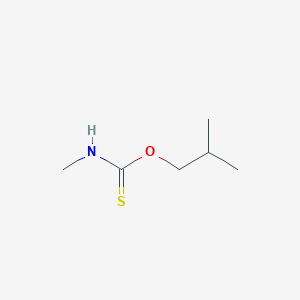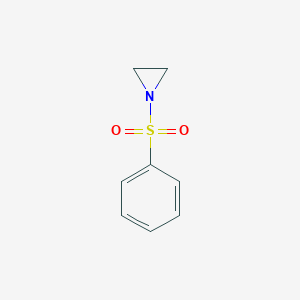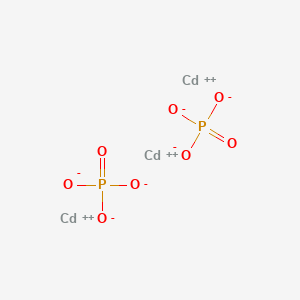
3-苯甲酰丙烯酸乙酯
描述
Synthesis Analysis
Ethyl 3-benzoylacrylate has been synthesized using different approaches, including the "One Pot Method" which employs acetophenone and glyoxylic acid, achieving yields of 77.74% under optimized conditions such as esterification temperature of 85 ℃ and elimination temperature of 115~120 ℃ (Tang Lin-sheng, 2008). Another synthesis route involves β-benzoylacrylic acid through esterification and elimination reactions, achieving a yield of 81.7% with a purity of 97.0% under optimum conditions (Tang Lin-sheng, 2006).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of ethyl 3-benzoylacrylate-related compounds have been thoroughly analyzed using spectroscopic and theoretical studies. These studies include IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods, complemented by Ab Initio Hartree Fock and Density Functional Theory (B3LYP) calculations, offering insights into the molecular geometry, vibrational frequencies, and chemical shift values (İ. Koca et al., 2014).
Chemical Reactions and Properties
Ethyl 3-benzoylacrylate undergoes efficient [2+2]photocycloaddition in a crystalline state to form dimeric structures, demonstrating the influence of weak intermolecular interactions such as CH/π interactions on the efficiency of solid-state photoreactions (T. Hasegawa et al., 2001).
科学研究应用
合成方法:
- 它可以用苯乙酮和乙醛酸作为起始原料,通过“一锅法”合成,分别得到 77.74% 的产率和 91.07% 的纯度 (唐林生,2008).
- 另一种合成方法以 β-苯甲酰丙烯酸为起始原料,得到 81.7% 的 β-苯甲酰丙烯酸乙酯,纯度为 97.0% (唐林生,2006).
光化学应用:
- 它在结晶状态下进行高效的 [2+2] 光环加成,定量形成双[2-(二苄氨基)乙基] c-2,t-4-二苯甲酰环丁烷-r-1,t-3-二羧酸酯。脂肪族和芳香族 C-H 键与苯环之间的 CH/π 相互作用对于此过程至关重要 (T. Hasegawa 等人,2001).
- 在照射下,2-(N,N-二苄氨基)乙基和 2-(N-苄基-N-甲基氨基)乙基 3-苯甲酰丙烯酸酯通过远程质子转移发生光环化,与 (E)-(Z) 异构化竞争 (T. Hasegawa 等人,1993).
催化和化学反应:
- 3-苯甲酰丙烯酸乙酯可以在钯催化下与芳基硼酸在铜盐氧化剂的存在下发生脱羧基芳基化,生成查耳酮衍生物 (Unoh Yuto 等人,2013).
- 已经记录了 CuI/L-脯氨酸催化的芳基卤代物与活化亚甲基化合物(如苯甲酰乙酸乙酯)的偶联反应,展示了其在有机合成中的反应性和实用性 (Xie Xiaoan 等人,2005).
生物学评估:
- 源自 2-酰基-3-二茂铁丙烯酸乙酯(其中可以包括苯甲酰作为酰基)的 2-氨基-6-二茂铁-1,6-二氢嘧啶-5-羧酸乙酯已显示出对多种人肿瘤细胞系的体外抗肿瘤活性,表明在医学研究中的潜力 (E. Klimova 等人,2012).
安全和危害
Ethyl 3-benzoylacrylate is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation . It causes serious eye damage, skin irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing if inhaled .
Relevant Papers
One relevant paper found is “[2+2]Photocycloaddition of 2-(dibenzylamino)ethyl 3-benzoylacrylate in a crystalline state: weak intermolecular interactions as important factors determining efficiency of the solid-state photoreaction” published in Journal of the Chemical Society, Perkin Transactions 1 . The paper discusses how Ethyl 3-benzoylacrylate undergoes efficient [2+2]photocycloaddition to give a head-to-tail dimer, bis [2-(dibenzylamino)ethyl] c-2, t-4-dibenzoylcyclobutane-r-1, t-3-dicarboxylate, quantitatively .
作用机制
Target of Action
Ethyl 3-benzoylacrylate is a chemical compound that primarily targets the Michael addition reaction . This reaction is a key step in many organic synthesis processes, where a nucleophile adds to an α,β-unsaturated carbonyl compound, a class of organic compounds that includes Ethyl 3-benzoylacrylate .
Mode of Action
Ethyl 3-benzoylacrylate undergoes an enantioselective guanidine catalyst promoted Michael addition reaction with dithranol . This reaction results in the formation of a Michael adduct . The guanidine catalyst promotes the reaction by increasing the reactivity of the dithranol, allowing it to add to the Ethyl 3-benzoylacrylate molecule .
Biochemical Pathways
The Michael addition reaction is a key step in many biochemical pathways, particularly in the synthesis of various organic compounds . The product of this reaction, the Michael adduct, can further undergo various reactions to form other compounds .
Pharmacokinetics
It is a liquid at room temperature with a boiling point of 184-185°C . Its density is 1.112 g/mL at 25°C , and it has a refractive index of 1.543 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, but further studies are needed to confirm this.
Result of Action
The primary result of Ethyl 3-benzoylacrylate’s action is the formation of a Michael adduct . This adduct can then be used in the synthesis of various organic compounds . The exact molecular and cellular effects of Ethyl 3-benzoylacrylate’s action would depend on the specific biochemical pathway in which it is involved .
Action Environment
The action of Ethyl 3-benzoylacrylate can be influenced by various environmental factors. For example, the rate of the Michael addition reaction may be affected by the temperature and the pH of the environment . Additionally, the presence of other substances, such as the guanidine catalyst, can significantly influence the reaction . The stability of Ethyl 3-benzoylacrylate may also be affected by environmental conditions such as light, heat, and humidity .
属性
IUPAC Name |
ethyl (E)-4-oxo-4-phenylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXLBHHUHSJENU-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-benzoylacrylate | |
CAS RN |
15121-89-8, 17450-56-5 | |
| Record name | Ethyl (2E)-4-oxo-4-phenyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15121-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | E-Ethyl-4-oxo-4-phenylcrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015121898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017450565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-ethyl-4-oxo-4-phenylcrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethylbenzoylacrylate (raw) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-benzoyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for Ethyl 3-benzoylacrylate?
A: Ethyl 3-benzoylacrylate can be synthesized via several routes. One method involves a one-pot reaction using acetophenone and glyoxylic acid as starting materials, followed by esterification and purification steps []. Another approach utilizes Friedel-Crafts acylation of benzene with maleic anhydride, followed by esterification. This method requires careful purification to remove byproducts like alkylbenzene [].
Q2: How does the structure of Ethyl 3-benzoylacrylate influence its reactivity?
A: Ethyl 3-benzoylacrylate possesses an electrophilic α,β-unsaturated carbonyl system, making it susceptible to nucleophilic attack. This feature allows it to participate in reactions like Michael additions. For example, L-alanine benzyl ester tosylate can undergo Michael addition with Ethyl 3-benzoylacrylate, a key step in the synthesis of Quinapril Hydrochloride []. Furthermore, the presence of both electron-withdrawing (benzoyl, ester) and electron-donating (alkene) groups makes it a versatile building block for the synthesis of various heterocyclic compounds [, ].
Q3: What is the role of Ethyl 3-benzoylacrylate in the synthesis of heterocyclic compounds?
A: Ethyl 3-benzoylacrylate serves as a crucial reagent in synthesizing pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines []. The reaction proceeds through regioselective aza-ene additions and cyclic-condensation reactions with heterocyclic ketene aminals. This method offers a concise and efficient route to these valuable heterocyclic scaffolds.
Q4: How does the crystalline state influence the photoreactivity of derivatives of Ethyl 3-benzoylacrylate?
A: Studies on 2-(dibenzylamino)ethyl 3-benzoylacrylate, a derivative of Ethyl 3-benzoylacrylate, reveal that its crystalline state plays a crucial role in its photochemical behavior []. Specifically, CH/π interactions between aliphatic and aromatic C–H bonds with benzene rings within the crystal lattice dictate the molecular orientation. This specific arrangement facilitates an efficient [2+2] photocycloaddition reaction upon UV irradiation, yielding a head-to-tail dimer with high selectivity [, ].
Q5: What are the potential applications of Ethyl 3-benzoylacrylate and its derivatives?
A: The diverse reactivity of Ethyl 3-benzoylacrylate and its derivatives makes them valuable building blocks in organic synthesis. Their use in preparing heterocyclic compounds like pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines highlights their potential in medicinal chemistry []. Additionally, the light-induced cycloaddition reactions observed in crystalline derivatives suggest potential applications in materials science, particularly in the development of photoresponsive materials [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





